1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methylsulfonyl group attached to a pyrrolidine ring, which is further connected to a phenyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of sulfonamides.
N-phenylpyrrolidine: A structural analog with different functional groups.
Pyrrolidine-2-carboxamide: A related compound with variations in the substituents.
Uniqueness: 1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-methylsulfonyl-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-5-8-11(14)12(15)13-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,13,15) |
InChI Key |
VOSYBMMSJQLYBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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